3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research indicates the synthesis and evaluation of related quinoline and quinazolinone analogs for their antimicrobial and antitubercular activities. For instance, novel carboxamide derivatives of 2-quinolones were synthesized and demonstrated promising antibacterial, antifungal, and antitubercular activities (Kumar, Fernandes, & Kumar, 2014). Similarly, quinazolinone analogs substituted with benzothiophene were synthesized, showing good antitubercular activity and some compounds exhibited notable antibacterial properties (Rao & Subramaniam, 2015).
Catalytic Synthesis Applications
The compound's structure is related to those used in catalytic processes for synthesizing polycyclic amides and isoquinolines. For example, Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been developed for the high-yield synthesis of isoquinolones, highlighting the compound's potential utility in facilitating complex chemical transformations (Song et al., 2010).
Fluorescent Chemosensors
Research into the development of fluorescent chemosensors for metal ions employs related structures for detecting cobalt(II) ions, demonstrating the compound's relevance in creating sensitive and selective detection methods for metal ions in biological and environmental samples (Liu et al., 2019).
Organic Synthesis Methodologies
The compound's related structures have been utilized in developing new synthetic methodologies for constructing complex organic molecules. For example, the development of an efficient manufacturing route to novel anticonvulsants illustrates the utility of related tetrahydroquinoline structures in pharmaceutical synthesis (Walker et al., 2010).
Properties
IUPAC Name |
3-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)10-11-24-19-8-7-18(13-15(19)6-9-20(24)25)23-21(26)16-4-3-5-17(22)12-16/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAXHZYPBRZLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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